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Compound of Interest

Compound Name:
(4-Hydroxyphenyl)

(phenyl)methanone-d5

Cat. No.: B12400742

Get Quote

Structural Definition & Isotopic Logic
Chemical Name: (4-Hydroxyphenyl)(phenyl-d5)methanone[1]

CAS Number: 76478-47-2 (labeled); 1137-42-4 (unlabeled parent)

Molecular Formula:

Exact Mass: 203.11 (calculated using

,

)

Structure: The molecule consists of two aromatic rings connected by a carbonyl group.

Ring A (Phenolic): Contains the 4-hydroxyl group.[2][3][4][5][6][7][8] Non-deuterated (

).

Ring B (Phenyl): Unsubstituted. Fully deuterated (
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).

Strategic Importance of Label Placement
The placement of the deuterium atoms on the unsubstituted phenyl ring (Ring B) is chemically

strategic. It avoids the exchangeable phenolic proton (which would be lost in protic solvents)

and ensures the label is retained in the primary mass spectrometry fragments used for

quantification.

Mass Spectrometry (LC-MS/MS) Data
Mass spectrometry provides the primary validation of isotopic incorporation. The fragmentation

pattern distinguishes the d5-labeled standard from the endogenous analyte.

Theoretical & Observed Transitions (ESI+)
In Electrospray Ionization (Positive Mode), the molecule forms a protonated pseudo-molecular

ion

.

Ion Type
Parent
(Unlabeled)

d5-Labeled (IS)
Mass Shift (

)

Structural
Origin

Precursor Ion 199.1 m/z 204.1 m/z +5 Da Intact Molecule

Fragment 1

(Quantifier)
121.0 m/z 121.0 m/z 0 Da (Ring A)

Fragment 2

(Qualifier)
105.0 m/z 110.0 m/z +5 Da (Ring B)

Fragment 3 77.0 m/z 82.0 m/z +5 Da (Ring B Phenyl)

Mechanism of Fragmentation
The stability of the acylium ion drives fragmentation. The bond cleavage occurs on either side

of the carbonyl carbon.
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Path A: Cleavage between Carbonyl and Ring B yields the hydroxybenzoyl cation (m/z 121).

Since Ring A is not deuterated, this fragment has no mass shift.

Path B: Cleavage between Carbonyl and Ring A yields the benzoyl cation (m/z 110). Since

Ring B is deuterated, this fragment shifts by +5 Da.

Critical Validation Step: If your spectrum shows a significant signal at m/z 105 for the d5-

standard, it indicates the presence of unlabeled impurity (d0).

Visualization: Fragmentation Pathway
Precursor Ion [M+H]+

m/z 204.1
(Ring A-H4 + Ring B-D5)

Fragment A (Quantifier)
m/z 121.0

[HO-C6H4-CO]+

Cleavage at Ring B

Fragment B (Qualifier)
m/z 110.0

[C6D5-CO]+

Cleavage at Ring A

Neutral Loss
C6D5H (Benzene-d5)

Neutral Loss
C6H5OH (Phenol)

Click to download full resolution via product page

Figure 1: ESI+ Fragmentation pathway showing the origin of mass-shifted and non-shifted ions.

Experimental Protocol: LC-MS/MS Optimization
Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

Concentration: 1 µg/mL (Direct Infusion).

Source Parameters:

Ionization: ESI Positive.
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Spray Voltage: 3500 V.

Capillary Temp: 300°C.

Collision Energy (CE): Ramp CE from 10 to 40 eV to maximize the abundance of m/z 121

and 110.

Nuclear Magnetic Resonance (NMR) Data
NMR confirms the absence of protons on Ring B, validating the "d5" isotopic purity.

NMR Spectrum (400 MHz, DMSO- )
In the parent compound, the aromatic region is complex due to the overlap of Ring A and Ring

B protons. In the d5-labeled compound, Ring B is silent, dramatically simplifying the spectrum.

Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Difference
from Parent

10.45 Broad Singlet 1H Phenolic -OH Unchanged

7.68
Doublet (

)
2H Ring A (H-2, H-6)

Simplified (No

overlap with Ring

B)

6.90
Doublet (

)
2H Ring A (H-3, H-5) Unchanged

7.50 - 7.80 ABSENT 0H Ring B (Phenyl)
Diagnostic Loss

of 5H

Interpretation: The spectrum should display a clean AA'BB' system (two doublets) for the

hydroxyphenyl ring. Any signals in the 7.50–7.60 ppm range (multiplets) indicate incomplete

deuteration (

impurities).
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NMR Spectrum (100 MHz, DMSO- )
Deuteration causes signal splitting (C-D coupling) and isotope shifts.

Carbonyl (C=O): ~194.5 ppm (Singlet).

Ring A (Phenol): Sharp singlets at ~162.0 (C-OH), 132.5, 129.0, 115.5 ppm.

Ring B (Deuterated):

Signals will appear as triplets (

).

Intensity will be significantly lower due to the lack of Nuclear Overhauser Effect (NOE) and

splitting.

Chemical shifts will be slightly upfield (0.1–0.5 ppm) compared to the parent.

Infrared Spectroscopy (IR) Data
IR spectroscopy provides a rapid "fingerprint" check for the Carbon-Deuterium bond.

Functional Group
Wavenumber (

)
Note

O-H Stretch 3200 – 3400 Broad, strong (Phenol).

C-D Stretch 2260 – 2280
Diagnostic. Absent in

unlabeled parent.

C=O Stretch 1640 – 1650 Conjugated ketone.

C=C Aromatic 1590 – 1610 Ring breathing.

C-H Stretch 3050 Weak (only from Ring A).

Protocol: Use ATR (Attenuated Total Reflectance) on the neat solid. The appearance of the

band at ~2270 cm⁻¹ confirms deuteration.
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Summary of Validation Workflow
This diagram outlines the logical flow for certifying the material before use in bioanalysis.

Synthesized
d5-Standard

1H NMR
(DMSO-d6)

Check: Integration
Total Ar-H = 4.0?

LC-MS/MS
(ESI+)Yes

Reject /
Re-purify

No (d0 present)

Check: Parent Ion
m/z 204 present?
m/z 199 < 0.5%?

Release for
Bioanalysis

Pass

Fail
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Figure 2: Quality Control decision tree for (4-Hydroxyphenyl)(phenyl)methanone-d5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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